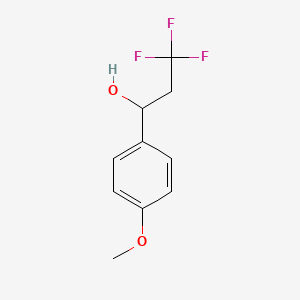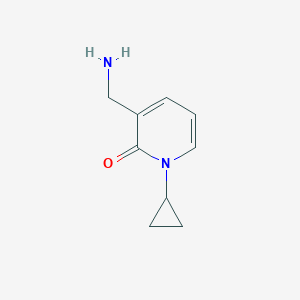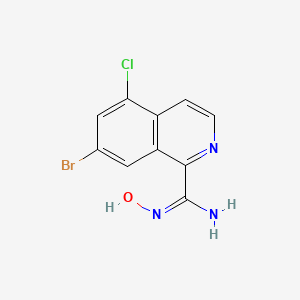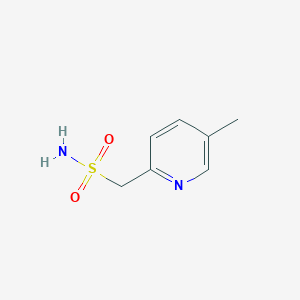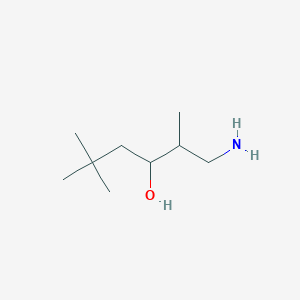
1-Amino-2,5,5-trimethylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2,5,5-trimethylhexan-3-ol is a chemical compound with the molecular formula C₉H₂₁NO and a molecular weight of 159.27 g/mol . This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a hexane backbone with three methyl groups. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Amino-2,5,5-trimethylhexan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,5,5-trimethylhexan-3-one with ammonia or an amine under specific conditions to introduce the amino group . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or reductive amination, to produce the compound in larger quantities .
Análisis De Reacciones Químicas
1-Amino-2,5,5-trimethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Amino-2,5,5-trimethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 1-Amino-2,5,5-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can also participate in hydrogen bonding, further affecting the compound’s activity . These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparación Con Compuestos Similares
1-Amino-2,5,5-trimethylhexan-3-ol can be compared with other similar compounds, such as:
1-Amino-2,5,5-trimethylhexan-2-ol: Similar structure but with the hydroxyl group at a different position.
1-Amino-2,5,5-trimethylhexan-4-ol: Another isomer with the hydroxyl group at the fourth position.
2-Amino-2,5,5-trimethylhexan-3-ol: The amino group is at a different position, leading to different chemical properties.
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
1-amino-2,5,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-7(6-10)8(11)5-9(2,3)4/h7-8,11H,5-6,10H2,1-4H3 |
Clave InChI |
BVMDMBGGRZMMJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(CC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)


![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)


